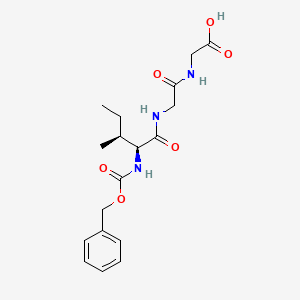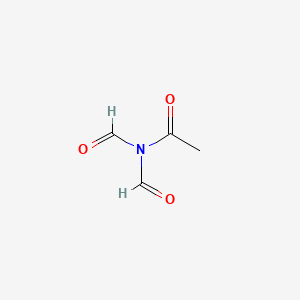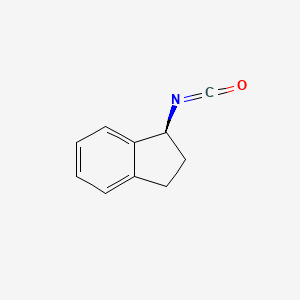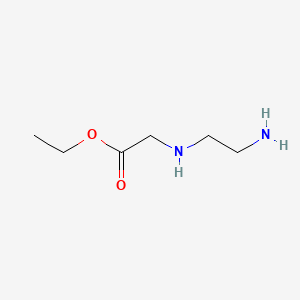
5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step detailed in terms of reactants, products, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is formed (synthesis reactions) or where it is broken down (decomposition reactions).Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s reactivity, i.e., how it reacts with other substances.Scientific Research Applications
Antiviral Agent Research
5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid and its derivatives have been explored in antiviral research. A study by Nasr and Gineinah (2002) synthesized derivatives of pyrido[2, 3‐d]pyrimidines and pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidine, showing antiviral activity against the herpes simplex virus (HSV). This research highlights the potential of such compounds in developing new antiviral agents (Nasr & Gineinah, 2002).
Antitumor Agent Synthesis
Another application is in the synthesis of antitumor agents. Ogura and Sakaguchi (1973) reported a synthesis of pyrido[2, 3-d]pyrimidine derivatives, demonstrating their potential as antitumor agents (Ogura & Sakaguchi, 1973).
Biochemical Reactions and Synthesis
The compound and its related derivatives have been subject to various biochemical reactions and synthesis studies. Kappe and Roschger (1989) investigated reactions of Biginelli-compounds, which include derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, for the synthesis of various heterocyclic compounds (Kappe & Roschger, 1989).
Antioxidant Properties
Research by Akbas et al. (2018) explored the antioxidant properties of pyrimidine derivatives. They synthesized 5-benzoyl-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxo pyrimidine derivatives and investigated their antioxidant capabilities, revealing significant activity in scavenging radicals (Akbas et al., 2018).
Safety And Hazards
This section would include information on the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storage.
Future Directions
Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.
properties
IUPAC Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-9-6-14-11(8-4-2-1-3-5-8)15(12(9)18)7-10(16)17/h1-6H,7,13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZGBCCQMXVQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433420 | |
| Record name | (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid | |
CAS RN |
439910-96-0 | |
| Record name | (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)


![[5-(Pyrid-3-yloxy)-2-furyl]methanol](/img/structure/B1609629.png)






